Tetrapropenylsuccinic acid

Description

Properties

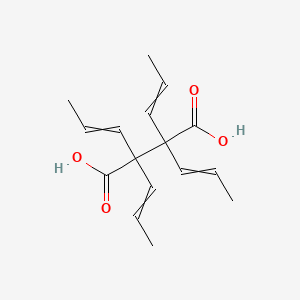

Molecular Formula |

C16H22O4 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

2,2,3,3-tetrakis(prop-1-enyl)butanedioic acid |

InChI |

InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-12H,1-4H3,(H,17,18)(H,19,20) |

InChI Key |

GGQRKYMKYMRZTF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C=CC)(C(=O)O)C(C=CC)(C=CC)C(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of Tetrapropenylsuccinic Acid

Systematic IUPAC Nomenclature of Tetrapropenylsuccinic Acid

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules can be complex due to the potential for numerous isomers. For a specific, idealized structure where four prop-2-en-1-yl groups are attached to the succinic acid backbone (butanedioic acid), the IUPAC name is 2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid evitachem.comnih.gov.

However, in industrial contexts, the tetrapropenyl group is typically a branched C12 alkyl chain derived from the oligomerization of propene, known as propylene (B89431) tetramer embrapa.brrxweb-prd.comjanex.ch. This results in a mixture of branched-chain alkenyl succinic acids. The European Chemicals Agency (ECHA) identifies the substance as 2-(C12-rich-branched olefins from propene oligomerization)-1,4-butanedioic acid europa.eu. This name more accurately reflects the nature of the commercial product as a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance.

Common Synonyms and Industrial Designations for this compound

Due to its complex nature and varied applications, this compound is known by several synonyms and industrial designations. These names are often used interchangeably in commercial and technical literature.

| Synonym/Designation | Context/Notes |

| (Tetrapropenyl)succinic acid | A common name used in chemical catalogs and safety data sheets chemindex.comchemos.dechemsrc.com. |

| TPSA | An abbreviation for this compound, though it more commonly refers to the anhydride (B1165640) form embrapa.brrxweb-prd.com. |

| Dodecenylsuccinic acid (DDSA) | Often used, but can be misleading as it implies a linear dodecenyl chain rather than the branched structure from propylene tetramer embrapa.brchembk.com. |

| (Tetrapropenyl)butanedioic acid | A variation of the common name, replacing "succinic acid" with its systematic equivalent nih.govchemindex.com. |

| Butanedioic acid, (tetrapropenyl)- | An inverted form of the common name, often used in indexing nih.govchemindex.com. |

| Tetraallylsuccinic acid | This synonym is used in some databases, although "allyl" specifically refers to the prop-2-en-1-yl isomer nih.gov. |

Isomerism and Stereochemical Considerations in this compound Structures

The structural diversity of this compound is significant and stems from multiple sources of isomerism.

Constitutional Isomerism: The primary source of isomerism is the structure of the "tetrapropenyl" group itself. It is derived from propylene tetramer, which is not a single compound but a complex mixture of branched C12 olefins with varying double bond positions (terminal and internal) and branching patterns embrapa.brresearchgate.net. The reaction of this olefin mixture with maleic anhydride (which is subsequently hydrolyzed to the dicarboxylic acid) can result in the succinic acid moiety attaching at different positions along the various C12 chains.

Stereoisomerism:

Chiral Centers: The succinic acid backbone contains two carbon atoms. When substituted with the tetrapropenyl group and a hydrogen atom, at least one of these carbons becomes a chiral center, leading to the possibility of enantiomers (R/S configurations) ualberta.cachadsprep.com. If the molecule has two distinct chiral centers, diastereomers can also exist gacariyalur.ac.inresearchgate.net.

Geometric Isomerism: The alkenyl chain derived from the propylene tetramer contains a double bond. This can give rise to geometric isomers (cis/trans or E/Z) depending on the substituents attached to the double bond carbons gacariyalur.ac.inallrounder.ai.

The combination of these isomeric forms means that commercial this compound is a complex mixture of numerous constitutional isomers and stereoisomers. The exact composition can vary depending on the specific manufacturing process and the isomeric distribution of the starting propylene tetramer embrapa.brgoogle.com.

Structural Representations and Molecular Connectivity of this compound

The molecular connectivity of this compound consists of a butanedioic acid (succinic acid) core where one of the methylene (B1212753) hydrogens is replaced by a C12H23 branched alkenyl group. The anhydride form, tetrapropenylsuccinic anhydride (TPSA), is formed through an "ene reaction" between maleic anhydride and the propylene tetramer olefin mixture rxweb-prd.comwikipedia.org. The subsequent hydrolysis of the anhydride ring opens it to form the dicarboxylic acid.

For the idealized structure, 2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid , the structural identifiers are as follows:

| Identifier | Value | Source |

| Molecular Formula | C16H22O4 | evitachem.comnih.gov |

| Molecular Weight | 278.34 g/mol | evitachem.comnih.gov |

| CAS Number | 27859-58-1 | evitachem.comnih.govchemindex.com |

| Canonical SMILES | C=CCC(CC=C)(C(=O)O)C(CC=C)(CC=C)C(=O)O | evitachem.comnih.gov |

| InChI | InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-8H,1-4,9-12H2,(H,17,18)(H,19,20) | evitachem.comnih.gov |

| InChIKey | GSONHGLQHNTBED-UHFFFAOYSA-N | evitachem.comnih.gov |

It is crucial to note that these identifiers represent only one specific isomer and not the complex mixture typically encountered in industrial applications embrapa.breuropa.eu. The industrial product is a UVCB substance, meaning its molecular formula and structure represent an average or typical composition rather than a single, discrete chemical entity.

Synthesis and Manufacturing Methodologies of Tetrapropenylsuccinic Acid

Fundamental Reaction Mechanisms for Tetrapropenylsuccinic Acid Formation

The synthesis of TPSA is governed by specific pericyclic reaction pathways. Understanding these mechanisms is crucial for optimizing the manufacturing process and controlling the formation of isomers and by-products.

The principal mechanism for the formation of TPSA is the Alder-ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, propylene (B89431) tetramer) and a compound with a multiple bond (the "enophile," maleic anhydride). rxweb-prd.comwikipedia.orgwikipedia.org The reaction proceeds through a concerted mechanism, involving a cyclic transition state, where a new sigma bond is formed, the double bond of the ene component shifts to the allylic position, and a hydrogen atom is transferred. wikipedia.orgsurrey.ac.uk

The reaction can be depicted as follows:

An allylic hydrogen from the propylene tetramer is transferred to one of the carbonyl-conjugated carbons of maleic anhydride (B1165640).

Simultaneously, a new carbon-carbon single bond forms between the original ene allylic carbon and the other carbon of the maleic anhydride's double bond.

The pi bond of the propylene tetramer migrates to form a new double bond.

This reaction is known to follow second-order kinetics and is favored at high temperatures, typically above 200°C. wikipedia.orgrsc.org The concerted nature of the mechanism means that no intermediate carbocations or free radicals are formed, which helps in predicting the stereochemistry of the product. rsc.org The transition state for the reaction between maleic anhydride and alk-1-enes is suggested to be an exo-transition state, which influences the configuration of the resulting alkenylsuccinic anhydride. rsc.org

The Diels-Alder reaction is another type of pericyclic reaction, specifically a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. mnstate.eduatc.io While maleic anhydride is a potent dienophile in Diels-Alder reactions, researchgate.net the typical industrial feedstock for TPSA, propylene tetramer, is a branched mono-olefin, not a conjugated diene. Therefore, the Diels-Alder reaction is not the primary pathway for the synthesis of this compound from these reactants. The ene reaction is the predominant and relevant mechanism. rxweb-prd.comsurrey.ac.uk

While the thermal ene reaction is the standard method for TPSA production, various catalytic approaches have been explored to improve reaction conditions and efficiency. The high temperatures required for the uncatalyzed reaction can lead to undesirable side reactions such as polymerization and decomposition of maleic anhydride. google.com

Catalysts can be employed to increase the reaction rate at lower temperatures, thus improving selectivity and reducing by-product formation. Lewis acids are known to catalyze ene reactions. core.ac.uk For the synthesis of alkenyl succinic anhydrides, both acidic and basic catalysts have been investigated. google.com One study demonstrated the use of a SO₄²⁻/TiO₂ solid acid catalyst for the synthesis of alkenyl succinic anhydride from a C13-C14 internal olefin and maleic anhydride. This approach aimed to enhance catalytic activity and stability. lnpu.edu.cn The use of catalysts like alkyl aluminum halides has also been patented for the production of alkenyl succinic anhydrides. google.com

Synthetic Routes for this compound Production

The industrial manufacturing of TPSA can be carried out using different process setups, each with its own advantages and disadvantages. The choice of process depends on factors like production scale, desired purity, and economic considerations.

Batch Processes: Historically, and for smaller-scale production, TPSA is often synthesized in batch reactors. In a typical batch process, the reactants (propylene tetramer and maleic anhydride) are charged into a stirred vessel and heated to the reaction temperature, often in the range of 200-250°C, for a specified period (e.g., 3 to 8 hours). google.comgoogle.comgoogleapis.com The reaction can be performed neat or in the presence of a high-boiling inert solvent to aid in temperature control and mixing. google.comcore.ac.uk After the reaction is complete, the unreacted starting materials are typically removed by vacuum distillation. wikipedia.orggoogleapis.com Batch processing offers flexibility and is well-suited for producing multiple products in the same equipment.

Continuous Flow Processes: For large-scale industrial production, a continuous flow process can be more efficient. In this setup, reactants are continuously fed into a heated reactor, which could be a stirred tank reactor or a tubular reactor. googleapis.com The product mixture is continuously withdrawn and subjected to downstream purification, such as continuous distillation, to separate the TPSA from unreacted starting materials, which can then be recycled. googleapis.com Continuous processes can offer better control over reaction parameters, leading to more consistent product quality and improved safety, especially for exothermic reactions. They can also lead to higher productivity by eliminating the downtime between batches. googleapis.com

The yield and selectivity of TPSA synthesis are highly dependent on several reaction parameters. Optimization of these parameters is key to an efficient and economical manufacturing process.

Temperature: Temperature is a critical parameter. Higher temperatures increase the rate of the ene reaction, but also promote side reactions like polymerization of the olefin, decomposition of maleic anhydride, and formation of tar-like by-products. google.comcore.ac.uk A typical temperature range for the synthesis of alkenyl succinic anhydrides is 150-250°C. google.com One study on a related system found that the highest yield was achieved at 240-250°C, but for a product with fewer impurities, a lower temperature range of 220-235°C was optimal, albeit with a lower yield. core.ac.uk

Molar Ratio of Reactants: The ratio of propylene tetramer to maleic anhydride affects the conversion and product distribution. Using an excess of the olefin is common to maximize the conversion of the more expensive maleic anhydride and to minimize the formation of di-adducts where two maleic anhydride molecules react with one olefin. wikipedia.org Molar ratios of olefin to maleic anhydride can range from 1.5:1 to 5.0:1. core.ac.ukgoogle.com

Reaction Time: The duration of the reaction influences the extent of conversion and the formation of by-products. Longer reaction times lead to higher conversion but also increase the likelihood of thermal degradation and polymerization. core.ac.uk A study on a similar system showed that a reaction time of 8-10 hours provided a good compromise between yield and the formation of side products. core.ac.uk

Use of Inhibitors and Solvents: To suppress the formation of polymeric by-products at high temperatures, polymerization inhibitors such as hydroquinone (B1673460) or phenothiazine (B1677639) are often added to the reaction mixture. wikipedia.orggoogle.com The use of an inert, high-boiling solvent like xylene can help to control the reaction temperature and may reduce the formation of some side products, although it can also slow down the reaction kinetics, necessitating higher temperatures to achieve the same conversion as a solvent-free reaction. core.ac.uk

The following interactive table summarizes the effect of key reaction parameters on the synthesis of alkenyl succinic anhydrides, based on findings from related systems.

| Parameter | Condition | Effect on Yield | Effect on Selectivity (Purity) | Reference |

| Temperature | Increasing from 220°C to 250°C | Increases | Decreases (more by-products) | core.ac.uk |

| Molar Ratio (Olefin:MA) | Increasing from 1.2 to 1.7 | Increases | Decreases | core.ac.uk |

| Reaction Time | Increasing from 8h to 16h | Increases | Decreases (more by-products) | core.ac.uk |

| Catalyst (SO₄²⁻/TiO₂) | Addition of 1% catalyst | Yield of 46.8% achieved at 190°C | High activity and good stability reported | lnpu.edu.cn |

This second table presents optimal conditions found in a specific study for the catalytic synthesis of an alkenyl succinic anhydride.

| Parameter | Optimal Value |

| Catalyst Calcination Temperature | 550°C |

| Reaction Temperature | 190°C |

| Reaction Time | 5 h |

| Amount of Catalyst | 1% of total reactant mass |

| Molar Ratio (Olefin:Anhydride) | 3:1 |

| Amount of Antioxidant | 0.5% of total reactant mass |

| Resulting Yield | 46.8% |

Data sourced from a study on the catalytic synthesis of alkenyl succinic anhydride using a SO₄²⁻/TiO₂ solid acid catalyst. lnpu.edu.cn

Purification Strategies for Crude this compound Products

The crude product resulting from the synthesis of Tetrapropenylsuccinic anhydride, the precursor to the acid, contains a mixture of the desired product, unreacted raw materials, and various by-products. Effective purification is critical to meet the stringent quality requirements for its various industrial applications.

The primary purification method employed after the reaction is distillation . This process separates the unreacted, more volatile components, such as maleic anhydride and tetrapropene, from the higher-boiling TPSA product. The reaction mixture can be treated to recover individual components, often involving distillation under reduced pressure (vacuum) to prevent thermal degradation of the product. googleapis.com

Post-synthesis, the crude product typically contains residual amounts of the initial reactants. Commercial specifications for the refined anhydride product provide insight into the efficacy of purification strategies. For instance, a refined grade of Tetrapropenylsuccinic anhydride may have a minimum purity of 98.0%, with maximum limits on impurities.

Typical Purity Specifications for Refined Tetrapropenylsuccinic Anhydride

| Parameter | Specification Limit |

|---|---|

| Purity (%) | min. 98.0 |

| Free Maleic Anhydride (%) | max. 0.1 |

| Unreacted Olefin (%) | max. 2.0 |

| Free Acid (%) | max. 2.0 |

Data derived from a representative commercial product data sheet.

The hydrolysis of the purified anhydride to this compound is a subsequent step. Since alkenyl succinic anhydrides are typically insoluble in water, the completion of the hydrolysis can be visually confirmed by the formation of a clear solution. googleapis.com This process itself can be a purification step, as the resulting dicarboxylic acid may have different solubility properties than the anhydride, allowing for separation from non-hydrolyzable impurities.

Industrial Scale Production Processes for this compound

Synthesis of Tetrapropenylsuccinic Anhydride (TPSAn): This involves the reaction of tetrapropene (a C12 branched-olefin derived from propylene tetramer) with maleic anhydride. rxweb-prd.com

Hydrolysis: The resulting TPSAn is then reacted with water to open the anhydride ring and form the dicarboxylic acid, TPSA. rxweb-prd.com

This synthesis route is distinct from the fermentation processes used to produce bio-succinic acid.

Optimizing the industrial synthesis of TPSA is crucial for maximizing yield, minimizing costs, and ensuring product quality. While specific proprietary optimization data is not publicly available, the key parameters for the ene reaction between an olefin and maleic anhydride are well-understood and subject to optimization. googleapis.com

Key optimization parameters include:

Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 160°C to 300°C. googleapis.com Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote the formation of undesirable polymeric by-products or "gums". googleapis.com

Reaction Time: The duration of the reaction can range from less than an hour to over 48 hours, depending on the temperature, pressure, and desired conversion rate. googleapis.com

Molar Ratio of Reactants: The ratio of tetrapropene to maleic anhydride is a critical parameter. Adjusting this ratio can help drive the reaction towards completion and minimize the amount of unreacted starting material in the final product.

Pressure: The reaction can be conducted under pressures ranging from atmospheric to approximately 70 bar. googleapis.com

Use of Inhibitors: To reduce the formation of polymeric side-products, polymerization inhibitors such as hydroquinone or phenothiazine may be added to the reaction mixture. googleapis.com

General Operating Parameters for Alkenyl Succinic Anhydride Synthesis

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 160°C - 300°C |

| Reaction Time | 0.1 - 48 hours |

| Pressure | 1 - 70 bar |

| Olefin to Maleic Anhydride Molar Ratio | 0.5 - 20 |

Data generalized from patent literature on alkenyl succinic anhydride production. googleapis.com

Specific designs for reactors used exclusively for TPSA production are proprietary. However, based on the nature of the reaction—a liquid-phase, exothermic process—standard chemical reactor designs are applicable. A common choice for such processes is a stirred-tank reactor , operated in batch or continuous mode.

Key engineering considerations include:

Heat Management: The ene reaction is exothermic, requiring an efficient heat removal system, such as a reactor jacket or internal cooling coils, to maintain the optimal reaction temperature and prevent thermal runaways that could lead to by-product formation.

Mass Transfer: Effective mixing is essential to ensure homogeneity, particularly for dissolving the solid maleic anhydride into the liquid tetrapropene to create a uniform reaction medium. googleapis.com Agitators and baffles are critical components in achieving this.

Materials of Construction: The reactor and associated equipment must be constructed from materials resistant to corrosion by the acidic reactants and products, such as stainless steel or glass-lined steel.

Pressure Rating: The reactor must be designed to safely withstand the operating pressures of the process.

The quality and sourcing of raw materials are fundamental to the successful and efficient production of TPSA.

Tetrapropene: This is a C12 branched olefin, produced through the oligomerization of propylene. rxweb-prd.com It is a standard product of the petrochemical industry and is sourced from major chemical manufacturers. It is often supplied as a mixture of isomers. googleapis.com

Maleic Anhydride: This is a commodity chemical typically produced by the oxidation of n-butane or benzene. epo.org It is available in high purity from numerous industrial suppliers.

The purity of these raw materials is important for the reaction's efficiency and the final product's quality. Commercially available alkenyl succinic anhydrides are often prepared from mixtures of olefins. googleapis.com While some patents suggest that commercially available reactants can be used without further purification, the final product specifications, which limit residual maleic anhydride and olefin content, dictate that the initial purity and reaction conversion must be high. rxweb-prd.comgoogleapis.com

By-product Formation and Mitigation in this compound Synthesis

During the synthesis of TPSA, several by-products can form, which can affect the yield and purity of the final product. The primary synthesis route retains the side chain unsaturation from the tetrapropene in an "ene" reaction. rxweb-prd.com

The main undesirable products include:

Unreacted Raw Materials: Residual tetrapropene and maleic anhydride are the most common impurities.

Polymeric By-products: High reaction temperatures can lead to the polymerization of the olefin reactant, resulting in the formation of high-molecular-weight "gums" or tars that can contaminate the product and foul equipment. googleapis.com

Isomers: The use of mixed olefin feeds (isomeric forms of tetrapropene) results in a final product that is a mixture of corresponding TPSA isomers. rxweb-prd.comgoogleapis.com

Mitigation strategies are centered on controlling the reaction conditions and post-reaction purification:

Optimized Reaction Conditions: Carefully controlling the temperature, pressure, and reaction time can maximize the yield of the desired product while minimizing the formation of polymers.

Use of Polymerization Inhibitors: The addition of inhibitors like aromatic sulfur or hydroxy compounds can effectively reduce the formation of gums. googleapis.com

Purification: As discussed previously, distillation is the primary method used to remove unreacted starting materials and other volatile impurities from the final product. googleapis.com

Summary of By-products and Mitigation Strategies

| By-product | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Unreacted Tetrapropene | Incomplete reaction | Optimize reactant molar ratio; Post-reaction distillation |

| Unreacted Maleic Anhydride | Incomplete reaction | Optimize reactant molar ratio; Post-reaction distillation |

| Polymeric "Gums" | Thermal polymerization of olefin | Control reaction temperature; Use of polymerization inhibitors |

Chemical Reactivity and Derivatization of Tetrapropenylsuccinic Acid

Reactions of the Succinic Anhydride (B1165640) Moiety in Tetrapropenylsuccinic Acid

The succinic anhydride portion of TPSA is the primary site for derivatization, undergoing typical nucleophilic acyl substitution reactions. These reactions allow for the introduction of a variety of functional groups, leading to the formation of esters, amides, imides, and salts.

Esterification Reactions and Ester Derivative Synthesis

Tetrapropenylsuccinic anhydride readily undergoes esterification with a variety of alcohols to form mono- and di-esters. These reactions are fundamental to the production of lubricant additives, surfactants, and resins. The esterification can be carried out with simple alcohols, polyols, and polysaccharides.

For instance, the reaction of TPSA with polyols is a key step in the synthesis of polyester (B1180765) resins. The resulting esters often exhibit improved flexibility and toughness compared to those derived from maleic anhydride alone. The long, branched tetrapropenyl chain acts as an internal plasticizer within the polymer matrix.

A notable example of TPSA esterification involves its reaction with natural polymers like cashew gum. In one study, the hydrophobic modification of cashew gum was achieved by reacting it with tetrapropenylsuccinic anhydride in dimethyl sulfoxide (B87167) (DMSO) at 120°C. This process resulted in the formation of ester linkages between the hydroxyl groups of the polysaccharide and the carboxyl groups of the TPSA. The degree of substitution, which indicates the extent of esterification, can be controlled by adjusting the reaction conditions.

Table 1: Esterification of Cashew Gum with Tetrapropenylsuccinic Anhydride

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Key Finding |

| Cashew Gum | Tetrapropenylsuccinic Anhydride | DMSO | 120 | Formation of a hydrophobically modified polymer via ester linkages. |

Amidation Reactions and Amide Derivative Synthesis

The reaction of tetrapropenylsuccinic anhydride with primary and secondary amines leads to the formation of amic acids, which can be further dehydrated to form amides. This amidation reaction is crucial for the synthesis of dispersants and corrosion inhibitors used in lubricating oils.

The process typically involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of an amic acid. Subsequent heating can then induce cyclization to the corresponding succinimide (B58015) or dehydration to a diamide, depending on the reaction conditions and the nature of the amine.

While specific research detailing the amidation of TPSA is not extensively available in public literature, the general reactivity of alkenyl succinic anhydrides with amines is well-established. These reactions are a cornerstone in the production of polyisobutenyl succinimides (PIBSIs), which are widely used as dispersants in engine oils. The long hydrocarbon tail (in this case, the tetrapropenyl group) provides oil solubility, while the polar head group (the amide or imide) interacts with sludge and varnish precursors, keeping them suspended in the oil.

Imidization Reactions and Imide Derivative Synthesis

Further reaction of the amic acid intermediate, formed from the amidation of tetrapropenylsuccinic anhydride, can lead to the formation of a five-membered imide ring. This imidization is a key step in the synthesis of succinimide derivatives, which are important additives in the lubricant industry.

The synthesis of alkenyl succinimides generally involves the reaction of an alkenyl succinic anhydride with a polyamine, such as ethylenediamine (B42938) or triethylenetetramine. The initial reaction forms an amic acid, which upon heating, undergoes intramolecular cyclization with the loss of a water molecule to form the stable succinimide ring.

While direct studies on the imidization of TPSA are not readily found, the synthesis of succinimides from other alkenyl succinic anhydrides is a well-documented industrial process. For example, polyisobutenyl succinimides are produced on a large scale for use as dispersants in engine oils. The general reaction scheme involves the condensation of polyisobutenyl succinic anhydride with a polyamine at elevated temperatures.

Salt Formation and Metal Complexation with this compound

As a dicarboxylic acid, TPSA can react with bases to form salts. This property is fundamental to its application as a corrosion inhibitor. The carboxylate groups can interact with metal surfaces, forming a protective film that prevents corrosive agents from reaching the metal.

The mechanism of corrosion inhibition often involves the chemisorption of the TPSA anions onto the metal surface. This forms a hydrophobic barrier that repels water and other corrosive substances. In some formulations, TPSA is used in combination with basic organic nitrogen compounds to form amine salts, which exhibit enhanced corrosion-inhibiting properties. The synergistic effect is believed to arise from the strong adsorption of the amine salt onto the metal surface.

Furthermore, the carboxylate groups of TPSA can act as ligands, forming complexes with various metal ions. While the specific literature on TPSA-metal complexes is limited, dicarboxylic acids, in general, are known to form coordination compounds with a wide range of metals. The coordination can be monodentate, bidentate (chelating), or bridging, leading to the formation of mononuclear or polynuclear metal complexes. The nature of the complex formed depends on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Reactivity and Stability of the Tetrapropenyl Chain

The tetrapropenyl chain in TPSA is a C12 branched olefinic group. Its reactivity is primarily associated with the presence of a double bond, making it susceptible to reactions such as oxidation.

Oxidation Pathways of the Olefinic Moiety in this compound

The olefinic double bond in the tetrapropenyl chain is a potential site for oxidation, particularly at elevated temperatures and in the presence of oxygen, as is often the case in lubricating oil applications. The oxidation of hydrocarbons, including the alkenyl chains of lubricant additives, is a complex free-radical process that can lead to the formation of a variety of degradation products, including alcohols, ketones, and carboxylic acids. This degradation can result in increased oil viscosity, sludge formation, and a decrease in the performance of the additive.

The stability of the tetrapropenyl chain against oxidation is a critical factor in the performance of TPSA-derived lubricant additives. The presence of allylic hydrogens (hydrogen atoms on a carbon atom adjacent to a double bond) in the tetrapropenyl chain makes it susceptible to hydrogen abstraction, which is often the initiating step in the autoxidation process.

To mitigate this, antioxidant additives are typically included in lubricant formulations. These antioxidants can interrupt the free-radical chain reactions of oxidation, thereby extending the service life of the lubricant and its additives. While specific studies on the oxidation pathways of the tetrapropenyl chain in TPSA are not widely available, the general mechanisms of hydrocarbon autoxidation are well understood and are applicable to this moiety. The thermal process of making alkenyl succinic anhydrides, which involves heating an olefin and maleic anhydride to high temperatures (175°-275° C), can lead to some degradation, including polymerization of the olefin and maleic anhydride, resulting in discoloration and the formation of tars. google.com

Thermal Degradation Mechanisms of the Polymeric Chain

Polymers derived from succinic acid, such as poly(alkylene succinate)s, exhibit high thermal stability, with maximum decomposition typically occurring at temperatures between 420 and 430 °C. mdpi.comsemanticscholar.org The thermal degradation of these polymer chains is not a simple process but occurs through several competing mechanisms, primarily β-hydrogen bond scission and, to a lesser extent, homolytic scission. mdpi.comsemanticscholar.org The specific products formed depend on the number of methylene (B1212753) groups in the diol used in the polyester chain. mdpi.com this compound itself begins to decompose at approximately 180°C.

β-Hydrogen Bond Scission: This is the predominant degradation pathway for polyesters with available hydrogen atoms on the β-carbon of the ester group. mdpi.comsemanticscholar.org The process involves a six-membered transition state around the ester linkage, leading to the cleavage of the polymer chain. mdpi.com This reaction results in the formation of molecules with vinyl and carboxyl-terminated ends. mdpi.commdpi.com

Cyclization: Succinic anhydride can be formed during thermal degradation. mdpi.commdpi.com This occurs via a cyclization decomposition mechanism originating from the succinic acid end groups already present in the polymer chains or those produced during the β-hydrogen scission process. mdpi.commdpi.com

Homolytic Scission: While less common than β-scission, homolytic α-hydrogen bond scission can also occur. mdpi.comsemanticscholar.org This mechanism contributes to the formation of different degradation products, including aldehydes. mdpi.com

The table below summarizes the primary degradation mechanisms and the resulting products for related poly(succinate) structures.

| Degradation Mechanism | Description | Resulting Products | Typical Temperature Range (°C) |

|---|---|---|---|

| β-Hydrogen Bond Scission | Dominant pathway involving a six-membered transition state cleavage of the ester linkage. mdpi.commdpi.com | Vinyl- and carboxyl-terminated molecules. mdpi.com | 420 - 430 mdpi.com |

| Cyclization | Intramolecular reaction of succinic acid end groups. mdpi.commdpi.com | Succinic anhydride. mdpi.commdpi.com | 420 - 430 mdpi.com |

| Homolytic α-Scission | Less extensive pathway involving the breaking of the α-hydrogen bond. mdpi.com | Aldehydes. mdpi.com | 420 - 430 mdpi.com |

Mechanistic Studies of this compound Derivatization Reactions

The derivatization of this compound, often occurring via its anhydride form (Tetrapropenylsuccinic anhydride or TPSA), is crucial for its use as a chemical intermediate. rxweb-prd.comtrigon-chemie.com These reactions, particularly esterification, have been the subject of mechanistic studies to understand their kinetics and the role of catalysts.

Kinetic Analysis of Derivative Formation

The formation of derivatives, such as esters from the corresponding anhydride, is a key reaction. Studies on the esterification of succinic anhydride with various alcohols provide insight into the kinetics applicable to TPSA. The esterification reaction is often found to follow second-order rate kinetics. core.ac.ukresearchgate.net

Kinetic analyses are essential for optimizing reaction conditions, such as temperature, molar ratio of reactants, and reaction time, to maximize the yield of the desired derivative. core.ac.ukresearchgate.net For instance, in the esterification of succinic anhydride with p-cresol, increasing the molar ratio of the alcohol shifts the equilibrium toward ester formation. core.ac.uk The study of reaction kinetics allows for the determination of key parameters like the rate constant (k), equilibrium constant (K), and apparent activation energy (Ea), which quantify the reaction's speed, extent, and temperature sensitivity. researchgate.netmdpi.com For the acid-catalyzed esterification of 1-methoxy-2-propanol (B31579), the apparent activation energy was determined to be 62.0 ± 0.2 kJ/mol, suggesting the process is controlled by the surface reaction rate. mdpi.com

The following table presents kinetic parameters determined for the esterification of related succinic compounds.

| Reaction | Catalyst | Kinetic Model | Apparent Activation Energy (Ea) | Key Findings |

|---|---|---|---|---|

| Esterification of Succinic Anhydride with p-Cresol | Al³⁺-montmorillonite clay | Second-order rate kinetics core.ac.ukresearchgate.net | Not specified | Yield increases with higher alcohol-to-anhydride molar ratio. core.ac.uk |

| Esterification of 1-methoxy-2-propanol with Acetic Acid | Amberlyst-35 ion-exchange resin | Langmuir–Hinshelwood–Hougen–Watson (LHHW) mdpi.com | 62.0 ± 0.2 kJ/mol mdpi.com | The reaction is governed by surface reaction control. mdpi.com |

| Esterification of POCl₃ and n-butanol | Not specified | Second-order to MCP, first-order to n-butanol mdpi.com | 5.99 (±0.22) kJ/mol mdpi.com | The reaction involves multiple elementary steps. mdpi.com |

Role of Catalysts in this compound Functionalization

Catalysts play a pivotal role in the functionalization of this compound and its anhydride. They are used to increase the reaction rate, improve yield, and enable reactions under milder conditions, which can help prevent side reactions like polymerization and thermal decomposition. core.ac.uk

Acid Catalysts: Both homogeneous and heterogeneous acid catalysts are widely employed.

Homogeneous Catalysts: Traditional catalysts like sulfuric acid, dry HCl, and p-toluenesulfonic acid are effective but pose challenges related to corrosion and separation. core.ac.uk

Heterogeneous Solid Acid Catalysts: These are a greener alternative. mdpi.comresearchgate.net Examples include:

Cation-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont): These materials act as Brønsted acids. Their catalytic activity in esterification is related to the charge-to-radius ratio of the exchanged cation, which influences the proton-donating ability of the catalyst. core.ac.ukresearchgate.net The proposed mechanism involves the protonation of the anhydride by the catalyst, followed by a nucleophilic attack from the alcohol. core.ac.uk

Sulfated metal oxides (e.g., SO₄²⁻/TiO₂, Sulfated Zirconia): These solid superacids show high activity and stability. mdpi.comlnpu.edu.cn In the synthesis of alkenyl succinic anhydride, a SO₄²⁻/TiO₂ catalyst demonstrated high activity at 190°C. lnpu.edu.cn

Lewis Acids and Metallic Catalysts: The "ene" reaction, used to synthesize the parent Tetrapropenylsuccinic anhydride from an olefin and maleic anhydride, often requires high temperatures (>200°C). core.ac.uk Lewis acids and various metallic catalysts can be used to facilitate this reaction under less harsh conditions. core.ac.ukrsc.org

Amine Catalysts: In certain applications, such as the reaction of alkenyl succinic anhydrides with cellulose (B213188) or in epoxy curing, amine accelerators or catalysts like triethylamine (B128534) and 4-dimethylaminopyridine (B28879) are used. rxweb-prd.comippta.co

The table below summarizes various catalysts used in the synthesis and derivatization of related succinic compounds.

| Catalyst Type | Specific Example(s) | Reaction Type | Mechanism/Role |

|---|---|---|---|

| Heterogeneous Solid Acid | Al³⁺-montmorillonite clay, H⁺-montmorillonite core.ac.ukresearchgate.net | Esterification core.ac.ukresearchgate.net | Protonates the anhydride, making it more susceptible to nucleophilic attack. core.ac.uk |

| Heterogeneous Solid Acid | SO₄²⁻/TiO₂ lnpu.edu.cn | ASA Synthesis ("ene" reaction) lnpu.edu.cn | Provides acid sites to catalyze the addition of maleic anhydride to the olefin. lnpu.edu.cn |

| Lewis Acid / Metallic | Aluminum alkyls, Transition metals core.ac.ukrsc.orggoogle.com | ASA Synthesis ("ene" reaction) | Lowers the high activation energy of the ene-reaction. core.ac.uk |

| Amine Catalyst | Triethylamine, 4-dimethylaminopyridine ippta.co | Esterification with cellulose ippta.co | Acts as a base to activate the hydroxyl groups of cellulose. |

| Organometallic Complex | [(salen)Al(THF)₂][Co(CO)₄] nih.gov | Carbonylation of β-lactones to succinic anhydrides nih.gov | Involves nucleophilic attack by the cobalt carbonylate on the lactone. nih.gov |

Theoretical and Computational Studies on Tetrapropenylsuccinic Acid

Quantum Chemical Calculations on Tetrapropenylsuccinic Acid Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and geometry. For a molecule like this compound, these calculations could provide invaluable insights into its reactivity and physical characteristics.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound would involve mapping its electron density to understand chemical bonding and reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule.

Conformational Analysis and Energy Landscapes

The tetrapropenyl group, with its multiple single bonds, grants the molecule significant conformational flexibility. A thorough conformational analysis would be necessary to identify the various stable three-dimensional structures (conformers) that this compound can adopt. By calculating the potential energy surface, researchers could map the energy landscapes, identifying low-energy conformers and the energy barriers for transition between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules and surfaces.

Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be used to interpret experimental data. For this compound, these predictions would include:

Vibrational Modes: Calculation of the vibrational frequencies would correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. Each vibrational mode can be animated to visualize the specific atomic motions, aiding in the assignment of experimental spectral bands to particular functional groups (e.g., C=O stretch of the carboxylic acid, C=C stretch of the alkenyl chain).

NMR Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are instrumental in interpreting experimental NMR spectra. By predicting these shifts for a given molecular geometry, researchers can confirm the structure of the molecule and gain insights into the local electronic environment of each nucleus.

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics is ideal for understanding a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. MD simulations could reveal the macroscopic properties of this compound that arise from its intermolecular interactions.

Aggregation Behavior and Self-Assembly of this compound Derivatives

Given its amphiphilic nature, with a nonpolar hydrocarbon tail (tetrapropenyl) and a polar head (succinic acid), this compound and its derivatives are expected to exhibit self-assembly in various solvents. MD simulations could model this process, showing how individual molecules aggregate to form structures like micelles or reverse micelles. Understanding this aggregation is key to explaining its function as a corrosion inhibitor or additive, where the formation of a protective layer on a surface is often the primary mechanism.

Intermolecular Interactions of this compound with Solvents and Substrates

The effectiveness of this compound in its various applications is dictated by its interactions with its environment. MD simulations can provide a detailed picture of these interactions at the atomic level. For instance, simulations could model:

Solvation: How solvent molecules (e.g., water, hydrocarbons) arrange themselves around the polar and nonpolar parts of the TPSA molecule.

Surface Adsorption: How TPSA molecules interact with and adsorb onto a metal surface, which is the basis for its corrosion inhibition properties. Simulations could reveal the orientation of the adsorbed molecules and the strength of the interaction, helping to elucidate the formation and stability of the protective film.

Diffusion and Transport Phenomena of this compound in Solution

The movement and distribution of this compound (TPSA) in a solution are governed by fundamental principles of diffusion and transport phenomena. These processes are critical in various applications, such as in formulations where the molecule must migrate to an interface or be distributed evenly throughout a medium. Molecular dynamics (MD) simulations are a powerful tool for investigating these phenomena at an atomic level. nih.govmdpi.com

MD simulations can model the trajectory of individual TPSA molecules in a solvent over time, providing insights into their structural and dynamic properties. rsc.org From these simulations, key transport properties can be calculated. The self-diffusion coefficient (D), for instance, quantifies the translational mobility of the molecule and can be derived from the mean-square displacement (MSD) of the molecule's center of mass over time. nih.gov Factors influencing the diffusion of TPSA in a solution include the viscosity of the solvent, temperature, and the nature of intermolecular interactions between TPSA and solvent molecules. The size and conformational flexibility of the tetrapropenyl chains play a significant role in its hydrodynamic radius, which in turn affects its diffusive behavior.

| Property | Predicted Value | Significance in Transport Phenomena |

|---|---|---|

| Molecular Weight | 278.34 g/mol nih.gov | Influences inertial effects and is a fundamental parameter in diffusion models. |

| XLogP3-AA (Lipophilicity) | 3.1 nih.gov | Indicates the molecule's affinity for nonpolar environments, affecting partitioning and transport across phase boundaries. |

| Hydrogen Bond Donor Count | 2 nih.gov | Relates to the potential for strong intermolecular interactions with polar solvents, which can impede diffusion. |

| Predicted Collision Cross Section (CCS) for [M-H]- adduct | 162.3 Ų uni.lu | A measure of the molecule's effective area in the gas phase, which is related to its size and shape and influences its mobility in a medium. |

DFT and Ab Initio Approaches to Reaction Pathways Involving this compound

Density Functional Theory (DFT) and ab initio calculations are powerful computational methods used to investigate the electronic structure, geometry, and reactivity of molecules like this compound. biointerfaceresearch.com These approaches are instrumental in elucidating reaction mechanisms for its synthesis and derivatization, providing insights that are often difficult to obtain through experimental means alone. ppor.az

The synthesis of alkenyl succinic acids and their anhydrides, such as TPSA's precursor Tetrapropenyl succinic anhydride (B1165640), typically involves an "ene" reaction between an olefin (in this case, a propylene (B89431) tetramer) and maleic anhydride. ppor.azrxweb-prd.com DFT calculations can be employed to model this reaction pathway. By optimizing the geometries of reactants, products, and intermediate structures, researchers can map out the entire reaction coordinate. biointerfaceresearch.com

Quantum-chemical calculations using DFT, often with basis sets like 6-31G(d,p) and the B3LYP level of theory, can determine key electronic parameters. ppor.az These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. ekb.eg For reactions involving TPSA, these calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding the synthesis of new derivatives. nih.gov

A crucial aspect of studying reaction mechanisms using computational chemistry is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to an unstable configuration that the reactants must pass through to become products.

For the synthesis of TPSA's anhydride precursor via the ene reaction, DFT calculations can locate the six-centered transition state structure. researchgate.net The geometry of this TS, including bond lengths and angles of the atoms involved in the bond-forming and bond-breaking processes, can be precisely determined. To confirm that a calculated structure is a true transition state, a vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. researchgate.net

Similarly, for derivatization reactions, such as the esterification of TPSA's carboxylic acid groups, computational methods can characterize the relevant transition states. researchgate.netresearchgate.net For example, in an acid-catalyzed esterification, the transition state for the nucleophilic attack of an alcohol on the protonated carboxylic acid can be modeled. Analyzing the structure and energy of these transition states helps in understanding reaction kinetics and predicting how changes in reactants or catalysts will affect the reaction rate.

Computational methods provide a quantitative understanding of the energy changes that occur during a chemical reaction. By calculating the electronic energies of reactants, transition states, and products, a complete thermodynamic profile of the reaction can be constructed. researchgate.netresearchgate.net

The key thermodynamic quantities derived from these calculations are:

Enthalpy of Reaction (ΔH): The change in heat content during the reaction. An exothermic reaction (negative ΔH) releases heat, while an endothermic reaction (positive ΔH) absorbs it.

Entropy of Reaction (ΔS): The change in disorder or randomness.

Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity at a given temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous (favorable) reaction.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Activation Energy (Ea) | +120 kJ/mol | Represents the energy barrier that must be overcome for the reaction to proceed. A higher value indicates a slower reaction rate. |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | The reaction is exothermic, releasing heat into the surroundings. |

| Entropy of Reaction (ΔS) | -80 J/(mol·K) | The reaction leads to a decrease in disorder, which is common when two or more molecules combine. |

| Gibbs Free Energy (ΔG) at 298 K | -21.16 kJ/mol | The negative value indicates that the reaction is spontaneous and product-favored under standard conditions. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from thermodynamic calculations.

Computational Modeling of this compound Functional Behavior in Formulations

Computational modeling is a vital tool for predicting how a molecule like this compound will behave in a complex formulation, such as a lubricant, coating, or polymer matrix. nih.govresearchgate.net These models can significantly reduce the time and cost associated with experimental trial-and-error formulation development. researchgate.net

Molecular dynamics (MD) simulations can be used to model the interactions between TPSA and other components of a formulation at the molecular level. For example, in a lubricating oil, MD can simulate how TPSA molecules adsorb onto a metal surface to act as a corrosion inhibitor or how they interact with other additives and the base oil. rxweb-prd.com These simulations provide insights into the orientation of the molecules at interfaces, the strength of their binding, and their effect on the formulation's bulk properties like viscosity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another set of computational tools used in formulation design. researchgate.net These statistical models correlate variations in the chemical structure of molecules with their observed activity or properties. For a series of derivatives of TPSA, a QSAR model could be developed to predict their effectiveness as, for instance, emulsifying agents based on descriptors like molecular size, shape, and electronic properties. This allows for the virtual screening of many potential candidate molecules to identify the most promising ones for synthesis and testing. researchgate.net

By modeling parameters such as solubility, encapsulation efficiency, stability, and release patterns, computational tools help formulators to rationally design products with desired performance characteristics. nih.gov

Applications and Functional Mechanisms of Tetrapropenylsuccinic Acid Derivatives

Role of Tetrapropenylsuccinic Acid in Lubricant Formulations

Dispersancy Mechanisms of Ashless Dispersants Derived from this compound

Ashless dispersants are critical additives in modern engine oils, designed to keep engines clean by preventing the buildup of sludge, varnish, and other deposits. lubrizol.com Polyisobutylene (B167198) succinimides (PIBSIs), which are derived from the reaction of polyisobutylene succinic anhydride (B1165640) (a close relative and often used interchangeably in literature with tetrapropenylsuccinic anhydride) with amines, are a prominent class of ashless dispersants. lubrizol.comminglanchem.com

The dispersancy mechanism of these molecules is rooted in their amphiphilic nature. The polar succinimide (B58015) or amine "head" group has a strong affinity for polar contaminants such as soot, sludge particles, and oxidation products. mdpi.com It effectively surrounds these insoluble particles. The non-polar polyisobutylene "tail" is highly soluble in the hydrocarbon base oil. This tail extends into the oil, creating a steric barrier that prevents the agglomeration of the contaminant particles. lubrizol.commdpi.com By keeping these particles finely suspended in the oil, they can be carried to the filter for removal, rather than depositing on engine surfaces. lubrizol.compenriteoil.com.au This action is crucial for maintaining engine cleanliness, ensuring proper oil flow, and preventing wear. lubrizol.com

Molecular modeling studies have further elucidated this mechanism, showing that the central amine and succinimide groups of the dispersant preferentially interact with the polar surfaces of nanoparticles, while the non-polar tails extend into the oil, creating a repulsive layer. mdpi.com

Corrosion Inhibition Mechanisms by this compound and its Salts

Corrosion is a major concern in lubricated systems, as acidic byproducts of combustion and oxidation can attack metallic surfaces. This compound (TPSA) and its derivatives are effective corrosion inhibitors. rxweb-prd.comwikipedia.org Their primary mechanism of action is the formation of a protective film on the metal surface. minglanchem.com

The polar carboxylic acid or salt head of the molecule adsorbs onto the metal, creating a hydrophobic barrier with the long tetrapropenyl tails oriented away from the surface. This film physically isolates the metal from corrosive agents like water and acids. minglanchem.com

Tetrapropenylsuccinic anhydride (TPSA) itself can act as a corrosion inhibitor in non-aqueous systems by scavenging water. The anhydride group hydrolyzes in the presence of water to form the corresponding dicarboxylic acid, which is also an effective corrosion inhibitor. rxweb-prd.com This dual action makes it particularly useful in lubricants and greases where water contamination is a risk. rxweb-prd.com

Research has also shown that the effectiveness of TPSA as a rust inhibitor in automotive crankcase oils can be significantly enhanced when used in combination with basic organic nitrogen compounds. justia.com This synergistic effect is attributed to the interaction between the acidic TPSA and the basic amine, leading to a more robust and persistent protective film. justia.com Alkenyl succinic acids are also noted for their ability to inhibit corrosion in oxygenated fuel systems. google.comepo.org

Anti-wear and Friction Modification Contributions of this compound Functionalities

While primarily known for dispersancy and corrosion inhibition, derivatives of this compound can also contribute to the anti-wear and friction modification properties of lubricants. These properties are critical for protecting engine parts under boundary lubrication conditions, where direct metal-to-metal contact can occur. googleapis.com

The same film-forming ability that provides corrosion protection also plays a role in reducing friction and wear. The adsorbed layer of TPSA derivatives can act as a boundary lubricant, reducing direct contact between asperities on moving surfaces. lubricatin.com This reduces frictional energy losses and protects against scoring and wear. penriteoil.com.au

Influence of this compound Derivatives on Rheological Properties of Functional Fluids

The rheological properties of a lubricant, particularly its viscosity and how it changes with temperature (viscosity index), are fundamental to its performance. Some derivatives of this compound, especially high-molecular-weight polyisobutylene succinimides, can function as viscosity index (VI) improvers. penriteoil.com.auresearchgate.net

Below is a table summarizing the influence of TPSA derivatives on lubricant properties.

| Property | Functional Derivative | Mechanism of Action |

| Dispersancy | Polyisobutylene Succinimide | Encapsulation of contaminants via polar head, steric hindrance via non-polar tail. lubrizol.commdpi.com |

| Corrosion Inhibition | This compound/Salts | Formation of a protective, hydrophobic film on metal surfaces. rxweb-prd.comminglanchem.com |

| Anti-wear/Friction Modification | Succinic Acid Esters/Succinimides | Formation of a boundary lubricating film that reduces metal-to-metal contact. lubricatin.comgoogle.com |

| Viscosity Index Improvement | High-Molecular-Weight Succinimides | Temperature-dependent expansion of polymer coils counteracts oil thinning. penriteoil.com.auresearchgate.net |

| Detergency | Metallic salts of succinic acids | Neutralization of acidic combustion byproducts and cleaning of metal surfaces. fubex.netcnlubricantadditive.comtwinoils.com |

Detergency Action in Engine Lubricants

Detergents in engine lubricants serve two primary functions: neutralizing acidic combustion byproducts and keeping engine surfaces clean. twinoils.com While often discussed in conjunction with dispersants, detergents have a distinct chemical nature and mechanism. They are typically metallic soaps, such as calcium or magnesium sulfonates, phenates, or salicylates. fubex.netcnlubricantadditive.com

Derivatives of this compound contribute to detergency primarily as precursors to these metallic detergents or by working in synergy with them. The acidic nature of TPSA allows it to neutralize alkaline substances, and its metallic salts can act as detergents. These detergents are polar and can cling to particle surfaces, lifting deposits from engine surfaces and preventing them from coagulating. penriteoil.com.au They are particularly effective at neutralizing strong acids formed from the combustion of fuel, which is measured by the oil's Total Base Number (TBN). fubex.nettwinoils.com By neutralizing these acids, detergents prevent corrosive wear on critical engine components. cnlubricantadditive.cominvexoil.com

Applications in Fuel Additives

Derivatives of this compound are also valuable additives in fuel formulations, where they perform several critical functions to maintain engine performance and efficiency. minglanchem.comminglanchem.com Polyisobutylene succinic anhydride (PIBSA), a key derivative, is a precursor for fuel dispersants. nbspecchem.com

In gasoline and diesel fuels, these additives act as detergents and dispersants to prevent the formation of deposits in fuel injectors, intake valves, and combustion chambers. minglanchem.comdiesel-additive.com The accumulation of such deposits can disrupt fuel flow, leading to reduced fuel efficiency, increased emissions, and poor engine performance. The mechanism is similar to their function in lubricants: the polar head of the molecule attaches to deposit precursors, while the non-polar tail keeps them dissolved in the fuel. minglanchem.com

Furthermore, TPSA and its derivatives act as corrosion inhibitors in fuel systems, protecting metallic components from corrosion caused by water and other contaminants that may be present in the fuel. google.comdixiechemical.com They can also function as emulsifiers, helping to manage the presence of water in the fuel by forming stable emulsions. minglanchem.com

The following table outlines the primary applications of TPSA derivatives in fuel additives.

| Application | Functional Derivative | Primary Function |

| Deposit Control | Polyisobutylene Succinimides | Prevents deposit formation in fuel injectors and intake valves. minglanchem.comdiesel-additive.com |

| Corrosion Inhibition | Alkenyl Succinic Acids/Anhydrides | Protects fuel system components from corrosion. google.comdixiechemical.com |

| Emulsification | Polyisobutylene Succinic Anhydride | Helps to manage water contamination in fuel. minglanchem.com |

Deposit Control Mechanisms and Fuel System Cleanliness

Derivatives of this compound, particularly succinimides, are integral components of modern deposit control additive (DCA) packages for gasoline and diesel fuels. Their primary function is to maintain fuel system cleanliness and prevent the formation of harmful deposits in critical engine components such as fuel injectors, intake valves, and combustion chambers.

The mechanism of action of these additives is rooted in their surfactant properties. The polar headgroup of the molecule, often a succinimide, has an affinity for polar deposit precursors, such as oxidized fuel and lubricant components, and metal surfaces. The non-polar tetrapropenyl tail ensures the solubility of the additive in the hydrocarbon-based fuel. This dual functionality allows the TPSA derivatives to act in two primary ways:

Keep-Clean Effect : The additives circulate with the fuel and adsorb onto the surfaces of microscopic deposit precursor particles. By doing so, they form a barrier around these particles, preventing them from agglomerating into larger, harmful deposits. The non-polar tails extend into the fuel, creating a steric hindrance that keeps the particles suspended in the fuel, allowing them to be safely carried into the combustion chamber and burned away.

Clean-Up Effect : In addition to preventing new deposits, these additives can also remove existing ones. The polar headgroup can adsorb onto existing deposits on metal surfaces, and through a combination of solvation and steric repulsion, gradually lift and disperse them back into the fuel stream.

The effectiveness of these additives is influenced by the chemical structure of the polar headgroup and the molecular weight of the non-polar tail. The following table summarizes research findings on the performance of succinimide-based deposit control additives.

| Additive Type | Engine Component | Observation |

| Polyisobutylene Succinimide (PIBSI) | Fuel Injectors | Effective in preventing and removing deposits, ensuring proper fuel atomization and flow. |

| Polyisobutylene Succinimide (PIBSI) | Intake Valves | Reduces deposit buildup on intake valves, maintaining optimal airflow into the combustion chamber. |

| Polyisobutylene Succinimide (PIBSI) | Combustion Chamber | Helps to minimize combustion chamber deposits, which can lead to an increase in compression ratio and knocking. |

Combustion Enhancement Potential of this compound Derivatives

While the primary role of this compound derivatives in fuels is deposit control, there is scientific interest in the potential for fuel additives to also enhance the combustion process itself. Combustion enhancers typically work by either catalyzing the combustion reaction or by improving the ignition quality of the fuel, which is often measured by the cetane number in diesel fuels. A higher cetane number corresponds to a shorter ignition delay, leading to a smoother and more complete combustion process, which can result in lower emissions of pollutants like hydrocarbons (HC), carbon monoxide (CO), and particulate matter (PM). innospec.com

Common cetane number improvers include nitrates, nitroalkanes, and peroxides, which decompose at lower temperatures than the fuel itself, initiating the combustion process earlier. wikipedia.org Research into novel combustion enhancers is ongoing, with a focus on multifunctional additives that can provide both cleanliness and combustion improvement benefits.

However, based on currently available public research, there is limited direct evidence to suggest that this compound or its common derivatives are effective combustion enhancers. While their role in maintaining a clean combustion chamber can indirectly contribute to more efficient combustion over the engine's life, their direct impact on the chemical kinetics of combustion or on raising the cetane number has not been substantially documented in scientific literature. Therefore, the combustion enhancement potential of TPSA derivatives remains an area requiring further investigation.

Polymer Modification and Compatibilization

The chemical structure of this compound, and more commonly its anhydride (TPSA), makes it a versatile molecule for the modification of polymers. The anhydride group is highly reactive towards various functional groups present on polymer chains, such as hydroxyl (-OH) and amine (-NH2) groups. The tetrapropenyl tail, being a long hydrocarbon chain, imparts hydrophobicity and compatibility with polyolefin-based materials.

Grafting Reactions of this compound onto Polymer Chains

Grafting TPSA onto a polymer backbone is a common method to introduce new functionalities and alter the polymer's properties. This is often achieved through a process called reactive extrusion, where the polymer and TPSA are melted and mixed in an extruder, often in the presence of a free-radical initiator. The initiator abstracts a hydrogen atom from the polymer backbone, creating a reactive site where the TPSA molecule can attach.

This grafting process is particularly useful for introducing polarity to non-polar polymers like polyethylene (B3416737) and polypropylene (B1209903). The grafted succinic anhydride groups can then serve as reactive sites for further chemical modifications or to improve adhesion to polar materials.

One notable example is the hydrophobic modification of polysaccharides. In a study, tetrapropenyl succinic anhydride was successfully grafted onto cashew gum, a water-soluble polysaccharide. researchgate.net The reaction was carried out in a solvent at an elevated temperature, resulting in the attachment of the hydrophobic tetrapropenyl groups to the hydrophilic polymer backbone. This modification reduced the polymer's affinity for water and is expected to impart emulsifying and thickening properties, similar to other hydrophobically modified polysaccharides. researchgate.net

Surface Modification and Adhesion Promotion in Polymer Composites

The surface properties of polymers, such as their low surface energy and lack of polar functional groups, often lead to poor adhesion to other materials like metals, glass, and fillers used in composites. TPSA and its derivatives can be used as adhesion promoters to overcome this issue. They can be applied as a primer or a tie layer between the polymer and another substrate.

The anhydride functionality of TPSA can react with hydroxyl groups typically present on the surface of inorganic fillers (e.g., glass fibers, silica) or with the oxide layers on metal surfaces. The tetrapropenyl tail, on the other hand, can entangle with the bulk polymer matrix, creating a strong interfacial bond between the two materials. This improved adhesion leads to enhanced mechanical properties of the resulting composite material.

The following table summarizes the effect of using maleic anhydride-grafted polyolefins (structurally similar to TPSA-grafted polymers) as adhesion promoters in polymer composites.

| Polymer Matrix | Filler/Substrate | Compatibilizer/Adhesion Promoter | Observed Improvement in Composite Properties |

| Polypropylene | Glass Fiber | Maleic Anhydride-grafted Polypropylene | Increased tensile strength and impact resistance due to improved interfacial bonding. |

| Polyethylene | Wood Flour | Maleic Anhydride-grafted Polyethylene | Enhanced compatibility between the hydrophilic wood fibers and the hydrophobic polyethylene matrix, leading to better mechanical performance. |

| Polypropylene | Metal | Maleic Anhydride-grafted Polypropylene | Improved adhesion of polypropylene coatings to metal surfaces, preventing delamination. |

Other Emerging Applications of this compound and its Derivatives

Beyond its established uses in fuels and polymer modification, this compound and its anhydride are finding utility in a variety of other applications, leveraging their unique chemical properties.

Curing Agent for Epoxy Resins : Tetrapropenyl succinic anhydride is used as a curing agent (or hardener) for epoxy resins. rxweb-prd.com Anhydride-cured epoxy systems are known for their excellent thermal and chemical resistance, high dielectric strength, and long pot life. polymerinnovationblog.com The TPSA molecule reacts with the epoxy groups of the resin, leading to a highly cross-linked, durable polymer network. The long tetrapropenyl chain acts as an internal plasticizer, which can increase the flexibility and toughness of the cured epoxy, making it suitable for applications such as encapsulation and potting of electronic components. rxweb-prd.com

Corrosion Inhibitor : TPSA and its derivatives are effective corrosion inhibitors, particularly in non-aqueous systems like lubricants, greases, and hydraulic fluids. rxweb-prd.com The mechanism of corrosion inhibition involves the hydrolysis of the anhydride group to the corresponding dicarboxylic acid in the presence of trace amounts of water. The resulting dicarboxylic acid can then adsorb onto metal surfaces, forming a protective film that prevents corrosive agents from reaching the metal. This is particularly effective for protecting non-ferrous metals such as copper, lead, and their alloys. rxweb-prd.com

Chemical Intermediate for Surfactants : The amphiphilic nature of TPSA makes it a valuable precursor for the synthesis of various surfactants and wetting agents. rxweb-prd.com The reactive anhydride group can be easily modified by reacting it with alcohols, amines, or other nucleophiles to create a wide range of anionic and non-ionic surfactants with tailored properties for use in detergents, emulsifiers, and dispersants.

Leather and Textile Finishing : In the leather and textile industries, TPSA can be used in finishing formulations to impart desirable properties such as water repellency and improved feel. rxweb-prd.com Its hydrophobic tetrapropenyl tail contributes to the water-resistant characteristics of the finish.

Coatings and Varnishes : TPSA can be incorporated into alkyd or unsaturated polyester (B1180765) resins used in paints, varnishes, and industrial coatings. rxweb-prd.com By replacing some of the standard dicarboxylic acids in the resin formulation, the bulky tetrapropenyl side chain acts as an internal plasticizer, which increases the flexibility and toughness of the resulting coating. This can lead to improved chip resistance and durability.

The following table provides a summary of these emerging applications and the functional role of TPSA in each.

| Application Area | Role of TPSA/Derivative | Key Functional Group(s) | Resulting Property/Benefit |

| Epoxy Resins | Curing Agent | Anhydride ring | High thermal and chemical resistance, increased flexibility. |

| Lubricants/Greases | Corrosion Inhibitor | Anhydride (hydrolyzes to dicarboxylic acid) | Formation of a protective film on metal surfaces. |

| Surfactant Synthesis | Chemical Intermediate | Anhydride ring | Precursor for anionic and non-ionic surfactants. |

| Leather & Textile Finishing | Finishing Agent | Tetrapropenyl group | Imparts water repellency. |

| Coatings and Varnishes | Resin Modifier | Tetrapropenyl group | Increases flexibility and toughness of the coating. |

Analytical Methodologies for Tetrapropenylsuccinic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure and identifying the functional groups of a compound. For a molecule like tetrapropenylsuccinic acid, a combination of techniques would be necessary for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

Expected ¹H NMR Spectral Data: In a ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the protons of the propenyl groups and the succinic acid backbone. The chemical shifts (δ) would be influenced by the electronic environment of each proton.

Olefinic Protons: Protons on the carbon-carbon double bonds of the propenyl groups would likely appear in the downfield region, typically between 5.0 and 6.0 ppm.

Allylic Protons: The protons on the carbon atoms adjacent to the double bonds would be expected at approximately 2.0-2.5 ppm.

Succinic Acid Protons: The protons on the succinic acid backbone would have chemical shifts that depend on their proximity to the electron-withdrawing carboxylic acid groups.

Carboxylic Acid Protons: The acidic protons of the carboxyl groups would exhibit a broad signal at a very downfield position, often above 10 ppm, and may be exchangeable with deuterium (B1214612) in solvents like D₂O.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule.

Carbonyl Carbons: The carbons of the carboxylic acid groups are expected to resonate at the most downfield region, typically around 170-185 ppm.

Olefinic Carbons: The sp² hybridized carbons of the propenyl double bonds would likely appear in the range of 115-140 ppm.

Aliphatic Carbons: The sp³ hybridized carbons of the succinic acid backbone and the propenyl groups would be found in the upfield region of the spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the following characteristic absorption bands would be expected in an IR spectrum:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (sp² C-H) | 3100-3000 |

| C-H stretch (sp³ C-H) | 3000-2850 |

| C=O stretch (Carboxylic Acid) | 1725-1700 |

| C=C stretch (Alkene) | 1680-1640 |

| C-O stretch (Carboxylic Acid) | 1320-1210 |

| =C-H bend (Alkene) | 1000-650 |

Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations of the propenyl groups, which often give strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₂₂O₄), the expected exact mass is approximately 278.15 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 278. Subsequent fragmentation would likely involve the loss of characteristic neutral fragments:

Loss of a hydroxyl group (-OH) from a carboxylic acid, resulting in a peak at [M-17]⁺.

Loss of a carboxyl group (-COOH), leading to a peak at [M-45]⁺.

Cleavage of the propenyl side chains.

Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 279 or the deprotonated molecule [M-H]⁻ at m/z 277 in positive and negative ion modes, respectively.

UV-Visible Spectroscopy for Conjugated Systems (if applicable)

UV-Visible spectroscopy is used to analyze molecules with chromophores, particularly conjugated π-systems. As this compound contains isolated double bonds (non-conjugated), it is not expected to show strong absorption in the UV-Visible region (200-800 nm). Any observed absorption would likely be weak and at shorter wavelengths.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a substance.

Gas Chromatography (GC) for Volatile Components and Impurities

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. Due to the low volatility of dicarboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters). uab.edu

A typical GC analysis would involve:

Derivatization: Reaction of the sample with an esterifying agent (e.g., diazomethane (B1218177) or a silylating agent like BSTFA).

Injection: Introduction of the derivatized sample into the GC.

Separation: The derivatized this compound would be separated from other volatile components on a capillary column (e.g., a non-polar or medium-polarity column).

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and quantification.

GC-MS would be particularly powerful, as it combines the separation capabilities of GC with the identification power of MS, allowing for the analysis of impurities and byproducts. ulisboa.pt

Liquid Chromatography (LC) for Non-Volatile this compound Species